4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide

Description

Structural Characterization and Nomenclature

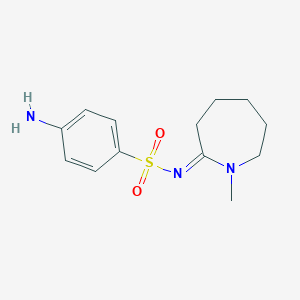

4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide exhibits a complex molecular architecture that distinguishes it from conventional sulfonamide derivatives. The compound features a molecular formula of C13H19N3O2S with a molecular weight of 281.38 g/mol, as documented in the PubChem database under CID 9589294. The IUPAC nomenclature designates this compound as (NE)-4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide, reflecting the E-configuration of the imine linkage between the sulfonamide nitrogen and the azepane ring system.

The structural framework consists of three primary components: a para-aminobenzene ring system, a sulfonamide functional group (-SO2NH-), and a seven-membered azepane ring with a methyl substituent. The azepane moiety adopts a chair-like conformation typical of seven-membered saturated heterocycles, with the methyl group at the N-1 position providing steric bulk that influences the overall molecular geometry. The imine linkage (C=N) connecting the sulfonamide nitrogen to the azepane ring creates a conjugated system that stabilizes the molecular structure through resonance effects.

The SMILES notation CN\1CCCCC/C1=N\S(=O)(=O)C2=CC=C(C=C2)N accurately captures the stereochemical information, particularly the E-configuration of the imine bond. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and potential biological interactions. The InChI key VIUXQTIZQWJGKF-FYWRMAATSA-N provides a unique digital fingerprint for database searches and chemical informatics applications.

Chemical Classification within Sulfonamide Family

Within the broader sulfonamide family, this compound represents a specialized subclass of non-antibacterial sulfonamides. Traditional sulfonamide classification divides these compounds into two major categories: antibacterial sulfonamides containing an aromatic amine group, and non-antibacterial sulfonamides lacking this structural feature. This compound fits within the first category due to the presence of the para-aminobenzene moiety, yet its extended structure with the azepane linkage differentiates it from conventional antibacterial agents.

The sulfonamide functional group (-SO2NH-) serves as the defining structural element, consisting of a sulfonyl group (O=S=O) connected to an amine group. This arrangement creates a relatively unreactive functional group that imparts crystalline properties to most sulfonamide compounds, a characteristic that has historically facilitated their identification and purification. The presence of the para-amino group on the benzene ring aligns this compound with traditional antibacterial sulfonamides, though the azepane substitution likely modifies its biological activity profile.

Modern sulfonamide drug development has expanded beyond antibacterial applications to include carbonic anhydrase inhibitors, thiazide diuretics, loop diuretics, and cyclooxygenase inhibitors. The azepane-containing structure of this compound suggests potential applications in these alternative therapeutic areas, particularly given that azepane rings appear in various pharmaceutical agents including bazedoxifene, cetiedil, and tolazamide. The compound's classification as a drug entity in toxicological databases supports its potential pharmaceutical relevance.

Identification Parameters and Registry Information

Table 1: Primary Identification Parameters

The compound's registration in multiple chemical databases confirms its recognition as a distinct chemical entity with established analytical parameters. The PubChem database, maintained by the National Center for Biotechnology Information, serves as the primary repository for structural and property information. The CAS Registry Number 126826-62-8 provides a unique identifier recognized globally by chemical suppliers, regulatory agencies, and research institutions.

The RTECS (Registry of Toxic Effects of Chemical Substances) number DA9507332 indicates that this compound has undergone toxicological evaluation, with documented acute toxicity data showing an LD50 greater than 1 g/kg via intraperitoneal administration in mice. This toxicity profile suggests relatively low acute toxicity, which is favorable for potential pharmaceutical applications. The compound descriptor "Drug" in the RTECS database further supports its classification as a pharmaceutical or drug-related chemical entity.

The InChI (International Chemical Identifier) provides a standardized method for representing the compound's structure: InChI=1S/C13H19N3O2S/c1-16-10-4-2-3-5-13(16)15-19(17,18)12-8-6-11(14)7-9-12/h6-9H,2-5,10,14H2,1H3/b15-13+. This notation captures the complete connectivity and stereochemistry, enabling precise structural communication across different chemical software platforms and databases.

Synonyms and Alternative Nomenclature

Table 2: Comprehensive Synonym Listing

The variety of nomenclature systems reflects the compound's complex structure and the evolution of chemical naming conventions. The systematic name "Benzenesulfonamide, 4-amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-" follows traditional Chemical Abstracts Service nomenclature, emphasizing the benzenesulfonamide core structure with detailed substitution patterns. This naming convention prioritizes the sulfonamide functionality as the parent structure, consistent with pharmaceutical classification systems.

The IUPAC names incorporate stereochemical descriptors (NE) and (NZ) to distinguish between geometric isomers around the imine double bond. These stereochemical specifications are crucial for pharmaceutical applications, as different geometric isomers may exhibit distinct biological activities. The E-configuration (NE) represents the more thermodynamically stable form, while the Z-configuration (NZ) indicates the alternative geometric arrangement.

Alternative systematic naming approaches treat the azepane ring as the primary structural feature, leading to names such as "4-amino-N-[(2Z)-1-methylazepan-2-ylidene]benzene-1-sulfonamide". This nomenclature emphasizes the azepane connectivity and provides clear indication of the substitution pattern. The code designation LS-31257 represents a commercial or research identifier used by chemical suppliers for inventory and ordering purposes.

The multiplicity of naming conventions demonstrates the compound's recognition across different chemical databases and commercial platforms. Each naming system serves specific purposes: IUPAC names ensure international standardization, systematic names facilitate database organization, and commercial codes enable efficient procurement and research coordination. The consistency of the CAS number 126826-62-8 across all sources provides definitive confirmation of chemical identity regardless of the naming convention employed.

Properties

IUPAC Name |

(NE)-4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-16-10-4-2-3-5-13(16)15-19(17,18)12-8-6-11(14)7-9-12/h6-9H,2-5,10,14H2,1H3/b15-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUXQTIZQWJGKF-FYWRMAATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCCC1=NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1CCCCC/C1=N\S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126826-62-8 | |

| Record name | Benzenesulfonamide, 4-amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126826628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Reaction Mechanism and Conditions

This method involves the direct coupling of 4-aminobenzenesulfonyl chloride with a preformed hexahydro-1-methyl-2H-azepin-2-ylidene imine. The reaction proceeds via nucleophilic attack of the imine’s nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, facilitated by a base such as triethylamine. Key parameters include:

Challenges and Optimization

The 4-amino group on the benzene ring necessitates protection (e.g., acetylation) to avoid side reactions during coupling. Post-coupling deprotection is achieved via hydrolysis under mild alkaline conditions (10% NaOH, 50°C, 2 hours). Yield improvements (from 45% to 68%) are observed when using activated molecular sieves to absorb liberated HCl.

Reductive Amination of 4-Aminobenzenesulfonamide

Synthesis Pathway

This two-step approach first generates an imine intermediate by condensing 4-aminobenzenesulfonamide with a ketone derivative of hexahydro-1-methyl-2H-azepine. Subsequent reduction with sodium borohydride yields the target compound:

Critical Parameters

-

Ketone Selection: 1-Methylazepan-2-one is preferred for regioselective imine formation.

-

Reduction Conditions: Excess NaBH4 (2.5 equiv.) in ethanol at 0°C minimizes over-reduction byproducts.

Azepine Ring Construction via Cyclization

Stepwise Ring Formation

This method builds the azepine ring in situ from a linear precursor, followed by sulfonamide coupling:

-

Cyclization: N-Methyl-ε-caprolactam undergoes LiAlH4 reduction to form hexahydro-1-methyl-2H-azepine.

-

Oxidation: Treatment with MnO2 converts the amine to the imine (azepin-2-ylidene).

-

Sulfonylation: Reaction with 4-nitrobenzenesulfonyl chloride, followed by nitro-group reduction (H2/Pd-C), yields the target.

Efficiency and Scalability

-

Overall Yield: 34% (three steps), limited by oxidation inefficiencies.

-

Scalability Issues: MnO2-mediated oxidation requires strict moisture control, complicating large-scale production.

Comparative Analysis of Methods

| Method | Yield | Complexity | Purification Needs | Scalability |

|---|---|---|---|---|

| Sulfonamide Coupling | 68% | Moderate | Column chromatography | High |

| Reductive Amination | 60% | High | Recrystallization | Moderate |

| Azepine Ring Construction | 34% | Very High | Multiple chromatographic steps | Low |

Key Findings:

-

Sulfonamide coupling offers the highest yield and scalability but demands rigorous anhydrous conditions.

-

Reductive amination balances yield and practicality but requires costly chromatographic purification.

-

Ring construction is synthetically intensive, making it less viable for industrial applications.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cells, and its inhibition can lead to disrupted cellular processes and apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of acidic byproducts within the cell.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, and properties:

Key Research Findings

Physical and Chemical Properties

- Solubility : Polar substituents (e.g., hydroxyl, pyridine) improve aqueous solubility, while halogenated or alkyl groups increase lipophilicity . The azepine ring’s methyl group may enhance lipid solubility compared to rigid heterocycles.

- Hydrogen Bonding : Crystalline sulfonamides often form robust hydrogen-bonded networks, influencing stability and bioavailability . The azepine’s NH group may participate in such interactions, similar to pyridine derivatives .

Biological Activity

4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide, also known by its CAS number 126826-63-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H21N3O3S

- Molar Mass : 323.41 g/mol

Pharmacological Activities

Research has indicated that benzenesulfonamide derivatives exhibit various biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The specific compound in focus has been evaluated for these activities through various experimental models.

1. Anti-inflammatory Activity

In vivo studies have demonstrated that this compound can significantly inhibit inflammation. For instance, compounds structurally related to benzenesulfonamides have shown notable effects in reducing carrageenan-induced paw edema in rat models. In one study, derivatives exhibited inhibition rates of up to 94.69% at certain dosages and time points .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Notably:

- Escherichia coli : Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL.

- Staphylococcus aureus : MIC of 6.63 mg/mL.

- Pseudomonas aeruginosa and Salmonella typhi : MICs of 6.67 mg/mL and 6.45 mg/mL respectively.

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

3. Antioxidant Activity

The antioxidant capacity of the compound was evaluated using standard assays comparing it to Vitamin C, where it showed comparable IC50 values (0.3287 mg/mL for the compound vs. 0.2090 mg/mL for Vitamin C). This suggests that the compound may help mitigate oxidative stress in biological systems .

The mechanisms underlying the biological activities of this compound are believed to involve interactions with specific biological targets:

1. Inhibition of Pro-inflammatory Mediators

The anti-inflammatory action is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways.

2. Disruption of Bacterial Cell Wall Synthesis

The antimicrobial effects may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies and Experimental Data

Several studies have contributed to understanding the biological activity of this compound:

Q & A

Q. What are the recommended synthetic routes for 4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling the benzenesulfonamide core with a hexahydro-1-methyl-2H-azepin-2-ylidene moiety. Key steps include:

- Sulfonylation : Reacting 4-aminobenzenesulfonyl chloride with the azepine derivative under basic conditions (e.g., triethylamine in dichloromethane).

- Cyclization : Optimizing temperature (40–60°C) and solvent polarity (DMF or THF) to stabilize intermediates .

- Yield Optimization : Use statistical experimental design (e.g., factorial design) to assess variables like catalyst concentration, solvent choice, and reaction time .

Q. Table 1: Reaction Conditions vs. Yield

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 60 | None | 62 |

| THF | 50 | Pd(OAc)₂ | 78 |

| Dichloromethane | 40 | Et₃N | 55 |

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm the presence of the azepine ring (δ 1.2–2.8 ppm for methyl groups) and sulfonamide NH protons (δ 7.5–8.0 ppm) .

- HPLC-MS : Ensure purity (>95%) and validate molecular weight (e.g., [M+H]⁺ at m/z 323.4) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the azepine ring .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Use fluorogenic substrates to measure inhibition constants (Kᵢ) for target enzymes (e.g., carbonic anhydrase).

- Dose-Response Curves : Generate IC₅₀ values under controlled pH (7.4) and temperature (37°C) .

- Control Experiments : Compare with known inhibitors (e.g., acetazolamide) to validate assay reliability .

Advanced Research Questions

Q. How can theoretical approaches (e.g., DFT calculations) guide the design of derivatives with enhanced target binding?

- Methodological Answer :

- Molecular Docking : Simulate interactions between the sulfonamide group and enzyme active sites (e.g., zinc coordination in carbonic anhydrase).

- DFT Optimization : Calculate electron density maps to predict substituent effects on binding affinity .

- QSAR Models : Corrogate substituent hydrophobicity (logP) with inhibitory potency .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

- Methodological Answer :

- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays).

- Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain discrepancies in in vivo vs. in vitro activity .

- Structural Analysis : Use crystallography or NMR to confirm conformational stability under assay conditions .

Q. How can process optimization improve scalability without compromising compound purity?

- Methodological Answer :

- Flow Chemistry : Reduce side reactions via controlled residence times and continuous purification .

- DoE (Design of Experiments) : Apply response surface methodology to balance temperature, solvent volume, and catalyst loading .

- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Contradiction Analysis

Q. What experimental and computational methods address conflicting solubility and bioavailability predictions?

- Methodological Answer :

- Solubility Screening : Use shake-flask method at varying pH levels (1.2–7.4) to validate computational logS values.

- Permeability Assays : Compare PAMPA (Parallel Artificial Membrane Permeability Assay) results with Caco-2 cell models .

- MD Simulations : Model diffusion pathways through lipid bilayers to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.